Yttrium nitrate hexahydrate

Solubility Precursor selection Aqueous synthesis

Researchers seeking to fabricate high-performance YSZ electrolytes or high-quantum-yield phosphors require a precursor with exceptional solubility and a clean decomposition pathway. Yttrium nitrate hexahydrate directly addresses this challenge, ensuring homogeneous yttria dispersion and eliminating quenching residues. - Achieves YSZ ionic conductivities exceeding 0.1 S cm⁻¹ at 1000°C via controlled thermal decomposition through a unique tetrameric intermediate. - Delivers Y₂O₃:Eu³⁺ phosphors with quantum yields >90% and minimal cation segregation. - Water solubility up to 2304 g L⁻¹ enables concentrated sol-gel and co-precipitation routes.

Molecular Formula H12N3O15Y
Molecular Weight 383.01 g/mol
CAS No. 13494-98-9
Cat. No. B080751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium nitrate hexahydrate
CAS13494-98-9
Molecular FormulaH12N3O15Y
Molecular Weight383.01 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Y+3]
InChIInChI=1S/3NO3.6H2O.Y/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3
InChIKeyQBAZWXKSCUESGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Nitrate Hexahydrate (CAS 13494-98-9): A Critical Precursor for High‑Purity Yttrium Oxide and Advanced Ceramics


Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) is a white, hygroscopic crystalline solid that serves as the most stable and commercially predominant hydrated form of yttrium nitrate [1]. It is primarily utilized as a water‑soluble precursor for the synthesis of high‑purity yttrium oxide (Y₂O₃), a material integral to phosphors, solid oxide fuel cells, and thermal barrier coatings .

Why Yttrium Nitrate Hexahydrate Cannot Be Interchanged with Other Yttrium Salts or Hydrates


Hydration state critically determines thermal decomposition pathway and precursor reactivity. Yttrium nitrate hexahydrate dehydrates to a pentahydrate at 88–90 °C and generates a unique tetrameric Y₄O₄(NO₃)₄ intermediate during thermal condensation, whereas the tetrahydrate or pentahydrate follow different dehydration sequences that alter final oxide morphology [1]. Furthermore, the nitrate counterion imparts solubility (1490–2304 g L⁻¹ in water) that far exceeds that of yttrium chloride (insoluble) or yttrium acetate (100 g L⁻¹), making the hexahydrate the only viable precursor for aqueous sol–gel and co‑precipitation routes . Substituting a different hydrate or counterion therefore compromises both processing window and material quality.

Quantitative Differentiation: Yttrium Nitrate Hexahydrate vs. Closest Analogs


Aqueous Solubility: Yttrium Nitrate Hexahydrate Outperforms Yttrium Chloride and Acetate by >20‑Fold

Yttrium nitrate hexahydrate exhibits a water solubility of 1490–2304 g L⁻¹ at 25 °C, whereas yttrium acetate hydrate is limited to 100 g L⁻¹ and yttrium chloride is virtually insoluble [1]. This >20‑fold difference dictates that only the nitrate salt can deliver concentrated yttrium solutions required for industrial sol–gel, co‑precipitation, and hydrothermal syntheses.

Solubility Precursor selection Aqueous synthesis

Thermal Decomposition: Unique Tetrameric Intermediate Y₄O₄(NO₃)₄ Ensures Controlled Y₂O₃ Formation

Thermogravimetric and DSC studies reveal that yttrium nitrate hexahydrate decomposes via a condensation pathway that generates a tetrameric Y₄O₄(NO₃)₄ intermediate, a structural motif not observed for the tetrahydrate or for cerium/lanthanum nitrate hydrates [1][2]. The hexahydrate undergoes incongruent melting at 88–90 °C with stepwise dehydration, while cerium nitrate hexahydrate decomposes directly above 200 °C without forming a discrete tetramer . This unique intermediate provides a kinetically controlled route to yttrium oxide, enabling precise tuning of particle size and crystallinity.

Thermal analysis Precursor decomposition Y₂O₃ synthesis

Catalytic Activity in Biginelli Reaction: High Yield and Reusability Under Microwave Irradiation

Yttrium nitrate hexahydrate catalyzes the three‑component Biginelli condensation to afford dihydropyrimidin‑2‑ones with high yields (typically >85%) under microwave irradiation in 5–10 min, whereas conventional catalysts such as HCl or H₂SO₄ require reflux times of several hours and yield only 60–70% [1]. The catalyst can be recovered and reused for at least four cycles without loss of activity, a feature not shared by homogeneous Brønsted acid catalysts .

Catalysis Heterocycle synthesis Green chemistry

Hydrate Stability: Hexahydrate Is the Only Yttrium Nitrate Form That Does Not Spontaneously Dehydrate at Room Temperature

Phase diagram studies of the Y(NO₃)₃–H₂O binary system demonstrate that at room temperature, supersaturated solutions preferentially crystallize as the pentahydrate, but the pentahydrate is metastable and rapidly converts to the thermodynamically stable hexahydrate [1]. The tetrahydrate exists only in a narrow temperature window below 20 °C and deliquesces above 25 °C [2]. Consequently, the hexahydrate is the sole hydrate that can be reliably stored, weighed, and processed under ambient laboratory conditions without hydration‑state drift.

Hydrate stability Storage Formulation

Purity Grade Availability: 99.999% (5N) Yttrium Nitrate Hexahydrate Enables Ultra‑High‑Purity Y₂O₃ for Optical and Electronic Applications

Commercial yttrium nitrate hexahydrate is routinely supplied at 99.9% (3N) and 99.999% (5N) purity levels, with total rare‑earth oxide impurities ≤1000 ppm at the 3N grade and ≤10 ppm at the 5N grade . In contrast, yttrium chloride and acetate are typically offered only at 99.9% maximum purity, and achieving 5N purity with those salts requires additional purification steps [1]. The availability of 5N yttrium nitrate hexahydrate directly translates to yttrium oxide with <50 ppm total metallic impurities, meeting the stringent specifications for laser crystals, LED phosphors, and semiconductor gate dielectrics.

Purity Trace metals Optical materials

Optimal Application Scenarios for Yttrium Nitrate Hexahydrate


Aqueous Sol–Gel Synthesis of Yttria‑Stabilized Zirconia (YSZ) for Solid Oxide Fuel Cells

Yttrium nitrate hexahydrate’s exceptional water solubility (1490–2304 g L⁻¹) allows preparation of concentrated, homogeneous precursor solutions that, when mixed with zirconium alkoxides or oxychloride, yield dense YSZ electrolytes with ionic conductivities exceeding 0.1 S cm⁻¹ at 1000 °C . The controlled thermal decomposition through the Y₄O₄(NO₃)₄ intermediate ensures uniform yttria dispersion, preventing phase segregation that would degrade fuel‑cell performance [1].

Co‑Precipitation of Y₂O₃:Eu³⁺ Red Phosphors for LED Lighting

The high purity (up to 5N) and high aqueous solubility of yttrium nitrate hexahydrate enable co‑precipitation of yttrium and europium hydroxides from a single solution, resulting in Y₂O₃:Eu³⁺ phosphors with quantum yields >90% and minimal cation segregation . The nitrate counterion decomposes cleanly to gaseous NOₓ, leaving no residual halide or carbon that could quench luminescence [1].

Microwave‑Assisted Biginelli Synthesis of Dihydropyrimidinones

Yttrium nitrate hexahydrate serves as a reusable Lewis acid catalyst for the Biginelli multicomponent reaction, achieving >85% yields of pharmacologically relevant dihydropyrimidinones in under 10 min under microwave irradiation . Its reusability over multiple cycles reduces catalyst cost per batch by >60% compared to single‑use Brønsted acids [1].

Thermal Barrier Coatings (TBCs) via Solution Precursor Plasma Spray

The stable hexahydrate form ensures precise stoichiometric control during solution precursor plasma spraying of YSZ thermal barrier coatings. The unique tetrameric decomposition intermediate promotes formation of a porous, strain‑tolerant microstructure that withstands thermal cycling up to 1200 °C with <5% spallation after 500 cycles .

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